(+)-Thermopsine

Description

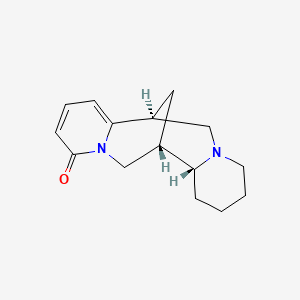

Structure

2D Structure

3D Structure

Properties

CAS No. |

53584-33-1 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(1S,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m0/s1 |

InChI Key |

FQEQMASDZFXSJI-RWMBFGLXSA-N |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4C3=CC=CC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Thermopsine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of the quinolizidine (B1214090) alkaloid (+)-Thermopsine, along with detailed methodologies for its extraction, purification, and quantification. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in various plant species, primarily within the Fabaceae (legume) family. The most significant and well-documented sources are species of the genus Thermopsis.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Geographic Distribution (Native) |

| Thermopsis lanceolata | Fabaceae | Herb, Seeds[1][2][3] | Asia |

| Thermopsis rhombifolia | Fabaceae | Aerial parts, Seeds[4] | North America[4] |

| Euchresta horsfieldii | Fabaceae | Not specified in available literature | East and Southeast Asia |

| Lupinus pusillus | Fabaceae | Not specified in available literature | North America |

| Sophora secundiflora | Fabaceae | Seeds | North America |

Note: While several species are known to contain this compound, Thermopsis lanceolata is the most frequently cited source in the scientific literature for its extraction. Different parts of the Thermopsis lanceolata plant have varying concentrations of different alkaloids; the herb is particularly rich in thermopsine (B1682252), while the seeds have a higher concentration of cytisine[1][2][3].

Extraction Methodologies

The extraction of this compound from its natural sources typically involves an acid-base extraction procedure, which leverages the basic nature of the alkaloid to separate it from other plant constituents.

General Acid-Base Extraction Protocol for Quinolizidine Alkaloids

This protocol is a generalized procedure applicable to many quinolizidine alkaloids, including this compound.

Experimental Protocol:

-

Maceration and Acidic Extraction:

-

Grind the dried and powdered plant material (e.g., seeds or aerial parts).

-

Suspend the powdered material in an acidic aqueous solution (e.g., 0.5 M HCl or 1% H₂SO₄).

-

Stir the mixture for several hours to allow the alkaloids to dissolve as their corresponding salts.

-

Filter the mixture to remove solid plant debris. The resulting filtrate contains the protonated alkaloids.

-

-

Basification:

-

Adjust the pH of the acidic extract to a basic value (pH 9-11) using a suitable base (e.g., ammonium (B1175870) hydroxide (B78521), sodium hydroxide, or potassium hydroxide). This deprotonates the alkaloid salts, converting them into their free base form.

-

-

Organic Solvent Extraction:

-

Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane (B109758) or chloroform. The free base alkaloids will partition into the organic layer.

-

Repeat the extraction several times to ensure complete transfer of the alkaloids.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extracts over an anhydrous salt (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

Detailed Protocol for Extraction from Thermopsis lanceolata Seeds

The following protocol is adapted from a patented method for the extraction of cytosine and thermopsine from the seeds of Thermopsis lanceolata.

Experimental Protocol:

-

Initial Solvent Extraction:

-

Pulverize the seeds of Thermopsis lanceolata.

-

Extract the powdered seeds with 95% ethanol (B145695) or methanol (B129727). The solvent volume should be approximately 10 times the weight of the plant material.

-

Repeat the extraction three times.

-

Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Extract the crude extract multiple times with xylene.

-

Back-extract the combined xylene fractions with a 5% aqueous sulfuric acid solution. This transfers the protonated alkaloids to the aqueous phase.

-

Separate the acidic aqueous phase.

-

-

Precipitation and Isolation of this compound:

-

Alkalinize the acidic aqueous solution with a 20% potassium hydroxide (KOH) solution to precipitate the alkaloids.

-

Filter the precipitate.

-

Recrystallize the precipitate from acetone (B3395972) to obtain purified this compound.

-

Table 2: Quantitative Yield of this compound from Thermopsis lanceolata Seeds

| Raw Material | Extraction Method | Yield of this compound | Purity |

| 300 kg of Thermopsis lanceolata seeds | Acid-Base Extraction | 0.35 kg (~0.12%) | Not specified |

Purification Techniques

The crude extract obtained after the initial extraction typically contains a mixture of alkaloids and other impurities. Further purification is necessary to isolate this compound with high purity.

Counter-Current Chromatography (CCC)

CCC is a highly effective liquid-liquid chromatography technique for the separation of natural products.

Experimental Protocol (pH-Zone-Refining CCC):

-

Apparatus: High-speed counter-current chromatograph.

-

Solvent System: Chloroform-methanol-water (4:3:3, v/v/v).

-

Stationary Phase: 40 mM Hydrochloric acid (HCl) in the lower aqueous phase.

-

Mobile Phase: 10 mM Triethylamine (TEA) in the upper organic phase.

-

Sample Loading: Dissolve the crude alkaloid extract in the stationary phase.

-

Elution: Perform the separation in a suitable elution mode (e.g., head-to-tail).

-

Detection: Monitor the effluent with a UV detector.

-

Outcome: This method has been shown to separate thermopsine from other alkaloids in T. lanceolata seed extracts with a purity of over 96.5%[5].

Polyamide Column Chromatography

Polyamide column chromatography is useful for removing phenolic compounds and other impurities from the crude extract.

Experimental Protocol:

-

Column Preparation:

-

Swell the polyamide resin in the initial mobile phase (e.g., water or a low-concentration ethanol-water mixture).

-

Pack the column with the swollen polyamide.

-

-

Sample Loading:

-

Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.

-

-

Elution:

-

Elute the column with a stepwise or gradient elution of increasing solvent polarity. A common gradient is from water to increasing concentrations of ethanol or methanol[6].

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Fraction Collection:

-

Collect the fractions containing the alkaloids, which will elute separately from the more polar phenolic compounds that bind more strongly to the polyamide.

-

Analytical Methods for Identification and Quantification

Accurate identification and quantification of this compound are crucial for quality control and research purposes.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and efficient method for the qualitative and quantitative analysis of alkaloids in plant extracts.

Experimental Protocol:

-

Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.

-

Sample Application: Apply the standard solution of this compound and the sample extracts as bands onto the plate.

-

Mobile Phase: A suitable solvent system for the separation of quinolizidine alkaloids (e.g., a mixture of toluene, ethyl acetate, and diethylamine).

-

Detection:

-

Visualize the separated bands under UV light (254 nm and 366 nm).

-

Use a densitometer to scan the plate and quantify the amount of thermopsine by comparing the peak area of the sample with that of the standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like quinolizidine alkaloids.

Experimental Protocol:

-

Sample Preparation:

-

Derivatize the crude extract if necessary, although many quinolizidine alkaloids can be analyzed directly.

-

Dissolve the extract in a suitable solvent (e.g., methanol or chloroform).

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient to separate the different alkaloids (e.g., an initial temperature of 100°C, ramped to 280°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard. Quantification can be achieved by creating a calibration curve with a standard.

-

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with a mass spectrometer (LC-MS), is a highly sensitive and specific method for the quantification of this compound.

Experimental Protocol:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detector: A Diode Array Detector (DAD) to monitor the absorbance at a specific wavelength, or a Mass Spectrometer (MS) for more selective and sensitive detection.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualized Workflows

General Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of this compound.

Analytical Workflow

Caption: Workflow for the analysis of this compound extracts.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 3. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 4. Thermopsis rhombifolia - Wikipedia [en.wikipedia.org]

- 5. Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (+)-Thermopsine in Thermopsis lanceolata

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thermopsine, a tetracyclic quinolizidine (B1214090) alkaloid found in Thermopsis lanceolata, belongs to a class of natural products with a broad spectrum of biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts and the development of novel pharmaceuticals. This technical guide synthesizes the current understanding of the biosynthesis of this compound, drawing upon the well-studied quinolizidine alkaloid pathways in related legume species. While the complete enzymatic sequence in Thermopsis lanceolata remains to be fully elucidated, this document presents a putative pathway, details generalized experimental protocols for its investigation, and summarizes the available quantitative data to serve as a foundational resource for researchers in the field.

Introduction

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites predominantly found in the Fabaceae family, including the genera Lupinus, Baptisia, and Thermopsis.[1][2] These compounds are derived from the amino acid L-lysine and exhibit a wide range of pharmacological properties.[3] this compound is a characteristic QA of Thermopsis lanceolata, and its biosynthesis is presumed to follow the general pathway established for other tetracyclic QAs.[2][4] This guide provides an in-depth overview of the proposed biosynthetic route to this compound, from its primary precursor to the final intricate structure.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the decarboxylation of L-lysine and proceeds through several key intermediates. The pathway can be broadly divided into the formation of the initial precursor, cadaverine (B124047), the construction of the tetracyclic quinolizidine core, and the subsequent modifications leading to this compound.

From L-Lysine to Cadaverine: The Initial Steps

The committed step in QA biosynthesis is the decarboxylation of L-lysine to form cadaverine.[3] This reaction is catalyzed by lysine (B10760008) decarboxylase (LDC). Subsequently, cadaverine is oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[3][5]

Formation of the Tetracyclic Core: A Journey to Lupanine (B156748)

Three molecules of Δ¹-piperideine, derived from three molecules of cadaverine, are thought to condense to form the tetracyclic quinolizidine skeleton. While the exact enzymatic machinery for this cyclization is not fully understood, it is hypothesized to proceed through a series of intermediates, ultimately leading to the formation of lupanine. Lupanine is considered a central intermediate in the biosynthesis of many tetracyclic QAs.[6][7]

The Final Steps to this compound: A Proposed Transformation

The conversion of lupanine to this compound is the least understood part of the pathway. It is proposed that this transformation involves a dehydrogenation step to form anagyrine (B1206953), a structurally related α-pyridone alkaloid.[6] Thermopsine (B1682252) is a stereoisomer of anagyrine.[8] The enzymatic conversion of lupanine to anagyrine and subsequently to thermopsine likely involves cytochrome P450 monooxygenases and other tailoring enzymes, though these have not yet been characterized in Thermopsis lanceolata.

Figure 1. A putative biosynthetic pathway for this compound in Thermopsis lanceolata.

Quantitative Data

Specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway in Thermopsis lanceolata are scarce in the published literature. The following table provides a summary of the types of quantitative data that are crucial for a thorough understanding of the pathway, with the acknowledgment that these values would need to be determined experimentally for T. lanceolata.

| Parameter | Description | Significance | Reported in Related Species (Example) |

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for enzymes like LDC and CAO. | Indicates substrate affinity and maximum reaction rate. | For LDC from Lupinus angustifolius, Km values for lysine are in the low millimolar range. |

| Metabolite Concentration | Levels of pathway intermediates (cadaverine, lupanine) and the final product (this compound) in different plant tissues. | Reveals pathway flux and sites of accumulation. | The herb of Thermopsis lanceolata is rich in thermopsine, while the seeds have higher concentrations of cytisine.[9] |

| Gene Expression Levels | Transcript abundance of genes encoding biosynthetic enzymes (e.g., LDC, CAO, putative dehydrogenases). | Correlates gene activity with alkaloid production. | To date, no specific gene expression studies for the thermopsine pathway in T. lanceolata have been published. |

Experimental Protocols

The following sections provide generalized protocols for the key experiments required to investigate the this compound biosynthetic pathway. These protocols are based on established methods for studying quinolizidine alkaloid biosynthesis and would need to be optimized for Thermopsis lanceolata.

Alkaloid Extraction and Analysis

A robust method for the extraction and quantification of alkaloids is fundamental to studying their biosynthesis.

Figure 2. A general workflow for the extraction and analysis of quinolizidine alkaloids.

Protocol: Acid-Base Extraction and GC-MS Analysis of Quinolizidine Alkaloids

-

Homogenization: Homogenize 100 mg of dried, powdered Thermopsis lanceolata tissue in 2 mL of 0.5 M HCl.

-

Extraction: Sonicate the mixture for 30 minutes and then centrifuge at 5000 x g for 10 minutes. Collect the supernatant.

-

Purification: Wash the acidic supernatant with dichloromethane (B109758) (2 x 2 mL) to remove non-polar impurities.

-

Basification: Adjust the pH of the aqueous phase to 11-12 with concentrated ammonium (B1175870) hydroxide.

-

Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase with dichloromethane (3 x 2 mL).

-

Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

-

Derivatization (Optional): For GC-MS analysis, derivatization with a silylating agent may be necessary for hydroxylated alkaloids.

-

GC-MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) and inject it into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Identification and Quantification: Identify alkaloids based on their retention times and mass spectra compared to authentic standards. Quantify using an internal standard (e.g., sparteine).

Enzyme Extraction and Assays

Characterizing the enzymes involved in the pathway is essential for confirming their roles.

Figure 3. A generalized workflow for enzyme extraction and activity assays.

Protocol: Extraction and Assay of Lysine Decarboxylase (LDC) Activity

-

Enzyme Extraction: Homogenize fresh Thermopsis lanceolata leaf tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).

-

Clarification: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing 100 mM buffer (e.g., phosphate buffer, pH 6.5), 0.1 mM pyridoxal-5'-phosphate (PLP), and the crude enzyme extract.

-

Reaction Initiation: Start the reaction by adding the substrate, L-lysine (e.g., to a final concentration of 2 mM).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., 10% trichloroacetic acid).

-

Product Quantification: Quantify the cadaverine produced using a suitable method, such as derivatization with dansyl chloride followed by HPLC analysis, or by using a colorimetric assay with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

Future Directions and Conclusion

The biosynthesis of this compound in Thermopsis lanceolata presents an exciting area for future research. The primary knowledge gaps lie in the identification and characterization of the enzymes responsible for the cyclization of Δ¹-piperideine to the tetracyclic core and the subsequent tailoring reactions that lead to the final structure of this compound.

Future research efforts should focus on:

-

Transcriptome and Genome Sequencing: High-throughput sequencing of Thermopsis lanceolata will be instrumental in identifying candidate genes encoding the missing biosynthetic enzymes.

-

Enzyme Characterization: Heterologous expression and biochemical characterization of candidate enzymes will be necessary to confirm their function in the pathway.

-

Metabolite Profiling: Advanced mass spectrometry techniques can be used to identify and quantify pathway intermediates, providing a more detailed map of the biosynthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 4. Thermopsis lanceolata - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Chemical constituents of the herb of Thermopsis lanceolata R. Br. and their stimulation of seed germination of Triticum aestivum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

An In-depth Technical Guide on the Core Biological Activities of (+)-Thermopsine versus (-)-Thermopsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine (B1682252) is a tetracyclic quinolizidine (B1214090) alkaloid found in plants of the Thermopsis genus. As a chiral molecule, it exists in two enantiomeric forms: (+)-Thermopsine and (-)-Thermopsine. While the differential biological activities of enantiomers are a critical aspect of pharmacology and drug development, a comprehensive comparative analysis of (+)- and (-)-Thermopsine is notably absent in the current scientific literature. This technical guide aims to address this gap by providing a foundational understanding of the potential biological activities of these enantiomers, drawing parallels with structurally related and well-studied sparteine-type alkaloids. Furthermore, this document provides detailed experimental protocols and workflows for conducting comparative studies on the biological activities of (+)- and (-)-Thermopsine, particularly focusing on cytotoxicity and electrophysiological effects on ion channels. The objective is to equip researchers with the necessary theoretical framework and practical methodologies to investigate the enantioselective properties of these compounds.

Introduction to Thermopsine and the Importance of Chirality

Thermopsine belongs to the family of quinolizidine alkaloids, which are known for their diverse pharmacological properties. Structurally similar alkaloids, such as sparteine (B1682161) and lupanine (B156748), have demonstrated a range of biological effects, including antiarrhythmic, anticonvulsant, and neurotoxic activities.[1][2] These activities are often mediated through interactions with ion channels and neurotransmitter receptors.[2]

Chirality plays a pivotal role in the interaction of small molecules with biological systems. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the characterization of the individual biological activities of (+)- and (-)-Thermopsine is essential for any potential therapeutic development.

Potential Biological Activities Based on Structurally Related Alkaloids

Due to the limited specific data on thermopsine enantiomers, this section summarizes the known biological activities of the structurally related alkaloids sparteine and lupanine to infer potential areas of investigation for (+)- and (-)-Thermopsine.

Effects on the Central Nervous System

Sparteine has been shown to possess anticonvulsant properties.[1] Its mechanism of action may involve the modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes.[2] Sparteine can also induce neuronal necrosis in certain brain regions, highlighting its potential neurotoxicity.[3] Lupanine, another related alkaloid, has demonstrated a weak sedative effect on the central nervous system.[4][5] It has also been shown to exert neuroprotective effects against amyloid-β toxicity through its interaction with nicotinic acetylcholine receptors (nAChRs).[6]

Cardiovascular Effects

Sparteine is known for its antiarrhythmic properties, which are attributed to its function as a sodium channel blocker.[2][7] By inhibiting sodium channels in cardiac cells, sparteine stabilizes the cardiac membrane and reduces excitability.[7]

Cytotoxic Activity

While specific cytotoxic data for thermopsine is scarce, many alkaloids exhibit cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of (+)- and (-)-Thermopsine would be a critical step in their pharmacological profiling.

Table 1: Summary of Known Biological Activities of Structurally Related Sparteine-Type Alkaloids

| Alkaloid | Biological Activity | Mechanism of Action (if known) |

| Sparteine | Anticonvulsant[1], Antiarrhythmic[2][7], Neurotoxic[3] | Modulation of M2/M4 muscarinic acetylcholine receptors[2], Sodium channel blockade[2][7] |

| Lupanine | Weak sedative effect[4][5], Neuroprotective against amyloid-β toxicity[6], Antidiabetic[8], Antimicrobial[8], Anthelmintic[9] | Modulation of nicotinic acetylcholine receptors[6], Inhibition of ATP-dependent K+ channels[9] |

Proposed Experimental Protocols for Comparative Analysis

To elucidate the differential biological activities of (+)- and (-)-Thermopsine, the following detailed experimental protocols are proposed.

Cytotoxicity Assessment Using the MTT Assay

This protocol outlines a method to assess and compare the cytotoxic effects of (+)- and (-)-Thermopsine on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

Materials:

-

This compound and (-)-Thermopsine stock solutions (dissolved in a suitable solvent like DMSO)

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and (-)-Thermopsine in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each enantiomer at each time point.

Experimental workflow for the MTT cytotoxicity assay.

Electrophysiological Analysis of Ion Channel Modulation

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to investigate the effects of (+)- and (-)-Thermopsine on a specific ion channel (e.g., a neuronal nicotinic acetylcholine receptor subunit combination like α4β2, or a voltage-gated sodium channel like Naᵥ1.7).

Materials:

-

Xenopus laevis oocytes

-

cRNA for the ion channel of interest

-

This compound and (-)-Thermopsine solutions in recording buffer

-

Recording buffer (e.g., ND96)

-

Two-electrode voltage-clamp setup (amplifier, digitizer, electrodes, perfusion system)

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject each oocyte with the cRNA of the ion channel of interest and incubate for 2-7 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Baseline Recording: Clamp the oocyte at a holding potential (e.g., -80 mV). Apply the agonist (for ligand-gated channels) or a voltage step (for voltage-gated channels) to elicit a baseline current.

-

Compound Application: Perfuse the oocyte with different concentrations of (+)- or (-)-Thermopsine and repeat the agonist application or voltage step to measure the effect of the compound on the channel's current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the thermopsine enantiomers. Construct concentration-response curves to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) for each enantiomer.

Workflow for two-electrode voltage-clamp electrophysiology.

Potential Signaling Pathways

Based on the activities of related alkaloids, a potential signaling pathway for thermopsine could involve the modulation of neuronal excitability through actions on both nicotinic acetylcholine receptors and voltage-gated sodium channels.

Potential signaling pathway for thermopsine enantiomers.

Conclusion

While direct comparative data on the biological activities of (+)- and (-)-Thermopsine are currently lacking in the scientific literature, the known pharmacology of structurally similar sparteine-type alkaloids provides a strong rationale for investigating their potential effects on the central nervous and cardiovascular systems, as well as their cytotoxic properties. This technical guide has provided a framework for such investigations by outlining detailed experimental protocols for cytotoxicity and electrophysiological studies. The elucidation of the enantioselective biological activities of (+)- and (-)-Thermopsine is a crucial step towards understanding their pharmacological potential and could pave the way for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into these fascinating natural products.

References

- 1. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of brain areas sensitive to the toxic effects of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sparteine sulfate? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. bioaustralis.com [bioaustralis.com]

Physical and chemical properties of (+)-Thermopsine

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Thermopsine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a quinolizidine (B1214090) alkaloid. The information is compiled from various scientific databases and literature sources. While extensive data for the general class of quinolizidine alkaloids is available, specific experimental values for the (+)-enantiomer of Thermopsine are limited in publicly accessible domains. This guide presents the available data for this compound and supplements it with general information for the broader compound class where specific data is unavailable.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are precise, some experimental values like melting point may refer to the racemic mixture or an unspecified stereoisomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O | [1][2] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 205-206 °C (for "thermospine") | |

| Solubility | Soluble in DMSO | |

| Specific Optical Rotation | Data not available in the conducted searches. |

Spectroscopic Data

| Spectroscopic Technique | Data Summary |

| ¹H NMR Spectroscopy | Expected to show signals corresponding to the protons in the quinolizidine skeleton. The exact chemical shifts and coupling constants would be specific to the stereochemistry. |

| ¹³C NMR Spectroscopy | The spectrum would display 15 distinct carbon signals, reflecting the molecular structure. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 244.33 g/mol . Fragmentation patterns would be characteristic of the quinolizidine core. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of alkaloids like this compound.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Measurement of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like this compound, distinguishing it from its enantiomer.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Sodium D line lamp (589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A precise mass of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform) in a volumetric flask to a known concentration (c, in g/mL).

-

The polarimeter is calibrated with the pure solvent.

-

The polarimeter cell is filled with the sample solution.

-

The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration, and coupling patterns of the protons.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of the carbon atoms.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Apparatus:

-

Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

For Electrospray Ionization (ESI), the sample is ionized to produce protonated molecules [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been definitively elucidated. However, as a quinolizidine alkaloid, it is likely to interact with targets common to this class of compounds. Quinolizidine alkaloids are known to have a range of biological activities, including interactions with acetylcholine (B1216132) receptors and ion channels.

Hypothesized Signaling Pathway

The following diagram illustrates a plausible, generalized signaling pathway for quinolizidine alkaloids, which may be relevant for this compound. This pathway depicts the potential interaction with nicotinic acetylcholine receptors (nAChRs), leading to modulation of ion channel activity and downstream cellular effects.

Workflow for Investigating Biological Activity

The following workflow outlines the experimental steps to investigate the biological activity of this compound.

References

The Discovery and Isolation of (+)-Thermopsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thermopsine, a quinolizidine (B1214090) alkaloid first isolated from the seeds of Thermopsis lanceolata, has been a subject of chemical and pharmacological interest for decades. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It details the early experimental protocols, presents key physicochemical data in a structured format, and explores the known biological activities of this natural compound. Additionally, this guide includes visualizations of the isolation workflow to aid in the understanding of the classical methods employed in natural product chemistry.

Historical Discovery

The discovery of this compound is rooted in the broader exploration of alkaloids from plants of the Thermopsis genus, a member of the Fabaceae (legume) family. Early investigations into the chemical constituents of these plants were driven by observations of their toxicity to livestock and their use in traditional medicine.

While modern phytochemical analyses have identified a variety of alkaloids in Thermopsis lanceolata, historical records point to the pioneering work of Soviet chemists in the mid-20th century. The initial isolation and characterization of the alkaloid that would come to be known as thermopsine (B1682252) were first reported by A.P. Orekhov and S.S. Norkina in 1935. However, the definitive structural elucidation and stereochemical assignment of what is now recognized as this compound came later.

Subsequent research, notably by researchers such as G. R. Clemo and his contemporaries in the 1950s, further clarified the structure of thermopsine. Through chemical degradation and spectroscopic analysis, they established its relationship to other known lupin alkaloids, particularly its stereoisomeric connection to anagyrine.[1]

Physicochemical Properties

The initial characterization of this compound relied on classical analytical techniques. The following table summarizes the key physicochemical properties reported in early and subsequent studies.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O | [2][3] |

| Molecular Weight | 244.33 g/mol | [2][3] |

| Melting Point | 207-208 °C | |

| Specific Rotation ([α]D) | +165° (in ethanol) | |

| Appearance | Colorless crystals | |

| Solubility | Soluble in chloroform (B151607), ethanol (B145695); sparingly soluble in ether; insoluble in water |

Experimental Protocols: The First Isolation of this compound

The pioneering methods for the isolation of this compound from Thermopsis lanceolata seeds laid the groundwork for subsequent natural product extraction techniques. The following is a detailed description of a classical experimental protocol based on early reports.

Objective: To isolate and purify this compound from the seeds of Thermopsis lanceolata.

Materials:

-

Dried and powdered seeds of Thermopsis lanceolata

-

Methanol (B129727) or Ethanol (95%)

-

Chloroform

-

Ammonia (B1221849) solution (10%)

-

Hydrochloric acid (5%)

-

Sodium sulfate (B86663) (anhydrous)

-

Alumina (for chromatography)

-

Glassware: Soxhlet extractor, round-bottom flasks, separatory funnels, chromatography column, beakers, evaporating dish.

-

Heating mantle

-

Rotary evaporator (a modern equivalent to historical distillation apparatus)

-

pH indicator paper

Methodology:

-

Extraction:

-

A sample of finely powdered Thermopsis lanceolata seeds is placed in the thimble of a Soxhlet extractor.

-

The material is then exhaustively extracted with methanol or ethanol for several hours. The solvent is heated to reflux, continuously cycling through the plant material to extract the alkaloids.

-

-

Solvent Evaporation:

-

The alcoholic extract is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated, viscous residue.

-

-

Acid-Base Extraction (Liquid-Liquid Partitioning):

-

The residue is dissolved in 5% hydrochloric acid. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution, while neutral and acidic compounds remain in any residual organic phase.

-

The acidic solution is then washed with chloroform in a separatory funnel to remove non-alkaloidal impurities. The aqueous layer containing the alkaloid hydrochlorides is retained.

-

The acidic solution is made alkaline by the careful addition of a 10% ammonia solution until the pH is basic (approximately pH 9-10). This deprotonates the alkaloids, converting them back to their free base form.

-

The alkaline solution is then repeatedly extracted with chloroform. The free base alkaloids are more soluble in the organic solvent.

-

The chloroform extracts are combined.

-

-

Drying and Concentration:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water.

-

The dried chloroform solution is filtered, and the solvent is evaporated to yield the crude alkaloid mixture as a solid or semi-solid residue.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is dissolved in a minimal amount of chloroform.

-

This solution is then subjected to column chromatography on alumina.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate (B1210297) and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing thermopsine.

-

-

Crystallization:

-

The fractions containing pure thermopsine are combined, and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol-ether) to yield pure, crystalline this compound.

-

Caption: Workflow for the classical isolation of this compound.

Biological Activities and Signaling Pathways

This compound, as a member of the quinolizidine alkaloid family, has been investigated for a range of biological activities. While the specific signaling pathways for this compound are not extensively detailed in the literature, inferences can be drawn from studies on related compounds and the broader class of quinolizidine alkaloids.

Antiviral Activity

Several quinolizidine alkaloids have demonstrated antiviral properties.[4] Studies on related compounds suggest that their mechanism of action may involve the inhibition of viral replication. For instance, some alkaloids have been shown to interfere with the influenza A virus nucleoprotein (NP), which is essential for viral genome packaging and transcription.[5] While a direct interaction of this compound with viral proteins has not been definitively established, this represents a plausible avenue for its antiviral effects.

Insecticidal Activity

The insecticidal properties of certain plant alkaloids are well-documented.[6] The proposed mechanisms of action for quinolizidine alkaloids as insecticides often involve neurotoxic effects. These can include the disruption of neurotransmitter systems, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[7] By binding to these receptors, the alkaloids can cause persistent stimulation, leading to paralysis and death of the insect.

The following diagram illustrates a hypothetical signaling pathway for the insecticidal action of a quinolizidine alkaloid like this compound at an insect synapse.

Caption: Postulated mechanism of insecticidal action via nAChR.

Conclusion

The historical discovery and isolation of this compound represent a significant chapter in the field of natural product chemistry. The early methodologies, though now supplemented by modern techniques, demonstrate the foundational principles of alkaloid extraction and purification. While the precise molecular targets and signaling pathways of this compound are still areas of active research, its known antiviral and insecticidal activities suggest its potential as a lead compound for the development of new therapeutic and agrochemical agents. Further investigation into its pharmacological profile is warranted to fully elucidate its mechanisms of action and explore its potential applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. (-)-Thermopsine | C15H20N2O | CID 638234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H20N2O | CID 682648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera | MDPI [mdpi.com]

- 7. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Thermopsine and its Relationship to Quinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thermopsine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Fabaceae family, notably within the genera Thermopsis and Lupinus. As a member of the anagyrine-type alkaloids, it shares a close structural relationship with other biologically active compounds, including anagyrine (B1206953) and cytisine (B100878). This technical guide provides a comprehensive overview of this compound, detailing its classification, physicochemical properties, and natural sources. Furthermore, it elucidates its biosynthetic relationship within the broader family of quinolizidine alkaloids. Detailed experimental protocols for the isolation and characterization of related alkaloids are presented, alongside a proposed mechanism of action at nicotinic acetylcholine (B1216132) receptors, extrapolated from studies on structurally similar compounds. This document aims to serve as a foundational resource for researchers investigating the pharmacological potential of this compound and other quinolizidine alkaloids.

Introduction to this compound and Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse group of over 200 naturally occurring compounds characterized by a quinolizidine ring system, a bicyclic structure containing a nitrogen atom at the bridgehead.[1] They are predominantly found in plants of the Fabaceae (legume) family, where they are believed to play a role in chemical defense against herbivores.[2]

This compound is classified as an anagyrine-type quinolizidine alkaloid.[2] Structurally, it is an epimer of anagyrine, another well-known QA.[2] The core structure of these alkaloids is a tetracyclic system derived from three molecules of cadaverine (B124047), which itself is biosynthesized from L-lysine.[1]

Natural Sources: this compound has been isolated from several plant species, including:

Physicochemical and Biological Activity Data

The following tables summarize the available quantitative data for this compound and related quinolizidine alkaloids.

Table 1: Physicochemical Properties of Thermopsine

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O | [3] |

| Molecular Weight | 244.33 g/mol | [3] |

| Melting Point | 205-206 °C (for (-)-Thermopsine) | [5] |

| Specific Rotation | Data not available for (+)-enantiomer |

Table 2: Biological Activity of Related Quinolizidine Alkaloids at Nicotinic Acetylcholine Receptors (nAChRs)

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| Cytisine | α4β2 | Binding Affinity (Ki) | Varies by study | [1] |

| Cytisine | α4β2 | Functional Assay (EC50) | ~1 µM (high sensitivity) | [6] |

| Anagyrine | nAChRs (SH-SY5Y cells) | Functional Assay (EC50) | 4.2 µM | [7] |

| Anagyrine | nAChRs (SH-SY5Y cells) | Desensitization (DC50) | 6.9 µM | [7] |

| Nicotine (B1678760) | α4β2 | Binding Affinity (IC50) | 0.04 µM | [8] |

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves the formation of cadaverine, which serves as the primary building block for the quinolizidine skeleton.

Caption: Biosynthesis of anagyrine-type alkaloids from L-lysine.

The initial step is the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC).[1] Subsequently, diamine oxidase (DAO) converts cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[1] Through a series of complex enzymatic reactions that are not yet fully elucidated, three molecules derived from Δ¹-piperideine condense to form the tetracyclic quinolizidine skeleton, with lupanine being a key intermediate.[1] this compound, being an anagyrine-type alkaloid, is formed through further modifications, including dehydrogenation, of the lupanine core.[2]

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of quinolizidine alkaloids from plant material.

General Protocol for Extraction and Isolation of Quinolizidine Alkaloids

This protocol is adapted from methods described for the extraction of alkaloids from Thermopsis and Lupinus species.

Caption: A typical experimental workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Dried and powdered plant material (e.g., seeds or aerial parts of Thermopsis lanceolata) is used as the starting material.

-

Extraction: The powdered material is macerated with an acidic alcoholic solution (e.g., 80% ethanol containing 1% HCl) to extract the protonated alkaloids. This process is typically repeated several times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to remove the alcohol.

-

Acid-Base Extraction: The resulting aqueous residue is subjected to a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds. The acidic aqueous phase, containing the protonated alkaloids, is retained.

-

Liberation of Free Alkaloids: The pH of the aqueous phase is adjusted to be alkaline (pH 9-11) using a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the alkaloids, converting them into their free base form.

-

Extraction of Free Alkaloids: The alkaline aqueous solution is then extracted multiple times with an organic solvent like chloroform (B151607) or dichloromethane to transfer the free alkaloids into the organic phase.

-

Purification: The combined organic extracts are dried and concentrated. The crude alkaloid mixture is then subjected to chromatographic purification techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.

-

Characterization: The purified this compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Characterization by NMR Spectroscopy

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathway of this compound has not been extensively studied. However, based on its structural similarity to cytisine and anagyrine, it is highly probable that it interacts with nicotinic acetylcholine receptors (nAChRs).[9][10][11] nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[12]

Caption: Proposed mechanism of action of this compound at nicotinic acetylcholine receptors.

Proposed Mechanism:

-

Binding to nAChRs: this compound likely acts as a partial agonist at various subtypes of nAChRs, with a potential preference for the α4β2 subtype, similar to cytisine.[10][11]

-

Ion Channel Gating: Upon binding, this compound would induce a conformational change in the nAChR, leading to the opening of its associated ion channel.

-

Cation Influx: The open channel allows for the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron.

-

Membrane Depolarization: The influx of positive ions causes depolarization of the postsynaptic membrane.

-

Cellular Response: This depolarization can trigger an action potential and lead to various downstream cellular responses, such as the release of neurotransmitters (e.g., dopamine, acetylcholine). The influx of Ca²⁺ can also directly activate intracellular signaling cascades.

As a partial agonist, this compound would elicit a submaximal response compared to the endogenous full agonist, acetylcholine. This property is of significant interest in drug development, as partial agonists can act as modulators of receptor activity, potentially offering therapeutic benefits with a lower risk of overstimulation and side effects.

Conclusion

This compound represents a compelling natural product within the quinolizidine alkaloid family. Its defined chemical structure, biosynthetic pathway, and inferred biological activity at nicotinic acetylcholine receptors make it a promising candidate for further pharmacological investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to further unravel the intricate biological roles of quinolizidine alkaloids. Future research should focus on obtaining more precise quantitative biological data for this compound and elucidating its specific interactions with various nAChR subtypes to fully understand its pharmacological profile.

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H20N2O | CID 682648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thermospine | 486-90-8 [chemicalbook.com]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. Thermopsine | C15H20N2O | CID 92768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Data of (+)-Thermopsine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the dextrorotatory enantiomer of Thermopsine, a quinolizidine (B1214090) alkaloid. Due to the limited availability of experimentally-derived spectroscopic data for (+)-Thermopsine in publicly accessible databases, this guide outlines the general spectroscopic characteristics based on data available for its racemate and levorotatory counterpart, alongside standard experimental protocols for acquiring such data.

Introduction

This compound is a natural product of significant interest due to its potential biological activities. Its chemical structure, C₁₅H₂₀N₂O, possesses several stereocenters, leading to different stereoisomers. The precise characterization of each enantiomer is crucial for understanding its pharmacological and toxicological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of stereochemistry.

Spectroscopic Data

Table 1: ¹H NMR Data of Thermopsine

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available for this compound |

Table 2: ¹³C NMR Data of Thermopsine

| Position | Chemical Shift (δ, ppm) |

| Data not available for this compound |

Table 3: IR Spectroscopic Data of Thermopsine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | ~1650 | Strong |

| C=C (Aromatic) | ~1600, 1470 | Medium |

| C-H (sp³) | ~2950-2850 | Strong |

| C-N | ~1200-1000 | Medium |

Table 4: Mass Spectrometry Data of Thermopsine

| Ion | m/z | Relative Abundance (%) |

| [M+H]⁺ | 245.1649 | Data not available |

| [M]⁺ | 244.1576 | Data not available |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of natural products like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like Thermopsine, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound is depicted in the following diagram.

Caption: General workflow for the isolation and structural elucidation of this compound.

Disclaimer: The spectroscopic data presented in the tables are illustrative templates. For definitive analysis, it is imperative to consult experimentally-derived data from a reliable source. The provided protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Potential Therapeutic Targets of (+)-Thermopsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thermopsine is a quinolizidine (B1214090) alkaloid found in plants of the Thermopsis genus. While direct pharmacological studies on this compound are limited, its structural similarity to other well-characterized quinolizidine alkaloids, such as cytisine (B100878), provides a strong basis for predicting its potential therapeutic targets. This technical guide synthesizes the available information on the biological activities of this compound and related compounds to elucidate its most probable molecular targets and therapeutic applications. The primary hypothesized target for this compound is the nicotinic acetylcholine (B1216132) receptor (nAChR), with potential secondary activities including anti-inflammatory and cytotoxic effects. This document provides a comprehensive overview of the current, albeit inferred, knowledge to guide future research and drug development efforts.

Introduction

This compound is a naturally occurring tetracyclic quinolizidine alkaloid. Quinolizidine alkaloids are a class of compounds known for their diverse biological activities, ranging from central nervous system effects to antimicrobial and cytotoxic properties. The pharmacological profile of many quinolizidine alkaloids is attributed to their interaction with various receptors and ion channels. Given the scarcity of direct research on this compound, this guide will draw parallels with structurally similar and well-studied alkaloids, particularly cytisine, to propose potential therapeutic targets.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling hypothesized therapeutic target for this compound is the nicotinic acetylcholine receptor (nAChR). This hypothesis is based on the well-established pharmacology of cytisine, a structurally related quinolizidine alkaloid.

2.1. Rationale for nAChR Targeting

-

Structural Analogy to Cytisine: this compound shares a rigid, tetracyclic core structure with cytisine. Cytisine is a potent partial agonist of the α4β2 subtype of nAChRs and is used clinically for smoking cessation. This structural similarity strongly suggests that this compound may also bind to and modulate nAChRs.

-

Known Activity of Quinolizidine Alkaloids: Many quinolizidine alkaloids exhibit effects on the central and peripheral nervous systems, which are rich in nAChRs. These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission.

2.2. Potential Therapeutic Implications of nAChR Modulation

Modulation of nAChRs by this compound could have therapeutic potential in a variety of disorders:

-

Neurodegenerative Diseases: nAChRs are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases. Agonists or positive allosteric modulators of specific nAChR subtypes have shown pro-cognitive and neuroprotective effects in preclinical models.

-

Addiction: The role of α4β2 nAChRs in nicotine (B1678760) addiction is well-established. A partial agonist like cytisine reduces withdrawal symptoms and the rewarding effects of nicotine. This compound could potentially have a similar application.

-

Pain: Neuronal nAChRs are involved in the modulation of pain pathways.

-

Inflammatory Disorders: The "cholinergic anti-inflammatory pathway," mediated in part by α7 nAChRs, is a key regulator of inflammation.

2.3. Proposed Signaling Pathway

The binding of an agonist like this compound to a nicotinic acetylcholine receptor, which is a ligand-gated ion channel, would lead to a conformational change in the receptor, opening the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, into the neuron. The influx of positive ions results in depolarization of the cell membrane, leading to the generation of an action potential and subsequent downstream signaling events.

Figure 1. Proposed signaling pathway for this compound at nicotinic acetylcholine receptors.

Other Potential Therapeutic Targets and Activities

While nAChRs are the most likely primary target, the broader literature on quinolizidine alkaloids suggests other potential biological activities for this compound.

3.1. Anti-Inflammatory Activity

Several quinolizidine alkaloids have demonstrated anti-inflammatory properties. The molecular mechanisms for these effects are not always well-defined but could involve:

-

Inhibition of pro-inflammatory enzymes: Such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX).

-

Modulation of inflammatory signaling pathways: Such as the NF-κB pathway.

-

Interaction with the cholinergic anti-inflammatory pathway via α7 nAChRs, as mentioned previously.

3.2. Cytotoxic Activity

Certain quinolizidine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential mechanisms underlying this activity could include:

-

Induction of apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibition of cell cycle progression: Arresting the growth and proliferation of tumor cells.

-

Interaction with DNA or topoisomerases: Although less common for this class of alkaloids.

3.3. Antiviral and Insecticidal Activity

Recent research on alkaloids from Thermopsis lanceolata has indicated potential antiviral and insecticidal activities. While these studies did not specifically isolate the effects of this compound, it contributes to the overall biological profile of alkaloids from this plant source. The specific molecular targets for these activities are currently unknown.

Quantitative Data (Hypothetical)

Direct quantitative data for this compound is not available in the current literature. The following table is a hypothetical representation based on data for the structurally similar alkaloid, cytisine, to illustrate the type of data required for a comprehensive evaluation.

| Target | Ligand | Assay Type | Ki (nM) | EC50 (nM) | % Efficacy | Reference |

| α4β2 nAChR | This compound | Radioligand Binding | Data not available | |||

| Cytisine | [³H]Epibatidine Competition | 0.3 | Inferred | |||

| α4β2 nAChR | This compound | Functional Assay (e.g., Ca²⁺ influx) | Data not available | Data not available | ||

| Cytisine | Two-electrode voltage clamp | 1.2 | 15% (vs. ACh) | Inferred | ||

| α7 nAChR | This compound | Radioligand Binding | Data not available | |||

| Cytisine | [¹²⁵I]α-Bungarotoxin Competition | >10,000 | Inferred |

Experimental Protocols (Proposed)

To validate the hypothesized therapeutic targets of this compound, the following experimental approaches are recommended.

5.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for various nAChR subtypes.

-

Methodology:

-

Prepare cell membranes from cell lines expressing specific nAChR subtypes (e.g., HEK293 cells transfected with α4β2 or α7 nAChR subunits).

-

Incubate the membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

5.2. Functional Assays (Electrophysiology)

-

Objective: To characterize the functional activity of this compound at nAChRs (i.e., agonist, antagonist, partial agonist).

-

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.

-

After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply acetylcholine (the endogenous agonist) to elicit a maximal current response.

-

Apply increasing concentrations of this compound to determine if it elicits a current (agonist activity).

-

Co-apply this compound with acetylcholine to determine if it inhibits the acetylcholine-induced current (antagonist activity).

-

Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Figure 2. Proposed experimental workflow for target validation.

Conclusion and Future Directions

While direct experimental evidence remains to be established, the available data on structurally related quinolizidine alkaloids strongly suggest that nicotinic acetylcholine receptors are the primary therapeutic target of this compound. Its potential as a partial agonist at α4β2 nAChRs warrants investigation for applications in smoking cessation and potentially other neurological disorders. Furthermore, preliminary reports of anti-inflammatory, cytotoxic, antiviral, and insecticidal activities of alkaloids from Thermopsis lanceolata suggest that this compound may have a broader pharmacological profile.

Future research should focus on:

-

Definitive target identification: Through comprehensive screening against a panel of receptors and ion channels.

-

Quantitative pharmacological characterization: Determining binding affinities (Ki) and functional potencies (EC50/IC50) at identified targets.

-

In vivo studies: To evaluate the therapeutic efficacy of this compound in animal models of relevant diseases.

-

Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of this compound through chemical modification.

This technical guide provides a foundational framework for initiating and guiding these future research endeavors. The elucidation of the precise molecular targets of this compound will be crucial for unlocking its full therapeutic potential.

In Silico Prediction of (+)-Thermopsine Bioactivities: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thermopsine, a quinolizidine (B1214090) alkaloid found in various plants of the Fabaceae family, presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivities, offering a time- and cost-effective approach to elucidate its pharmacological potential. By leveraging a suite of computational tools and methodologies, researchers can identify potential protein targets, predict pharmacokinetic properties, and hypothesize mechanisms of action, thereby guiding further experimental validation. This document outlines detailed protocols for target prediction, molecular docking, and ADMET analysis, supported by available quantitative data and visualized through logical and signaling pathway diagrams.

Introduction

This compound belongs to the quinolizidine alkaloid class of secondary metabolites, which are known to possess a wide range of biological activities. While experimental data on this compound is limited, computational, or in silico, approaches provide a powerful avenue for preliminary assessment and hypothesis generation. This guide details a systematic workflow to predict the bioactivities of this compound, enabling researchers to prioritize experimental studies and accelerate the drug discovery process.

Predicted and Known Bioactivities of this compound and Related Alkaloids

While specific quantitative bioactivity data for this compound is sparse in publicly available literature, preliminary studies on related thermopsine-based alkaloids suggest potential antiviral and insecticidal properties. Furthermore, the broader class of quinolizidine alkaloids has been investigated for various pharmacological effects, providing a basis for targeted in silico screening.

Table 1: Summary of Known and Predicted Bioactivities of this compound and Related Quinolizidine Alkaloids

| Bioactivity Category | Compound | Assay/Organism | Quantitative Data | Data Type |

| Insecticidal Activity | Thermopsine-based alkaloid | Aphis fabae | LC50: 25.2 mg/L[1] | Experimental |

| Antiviral Activity | Thermopsine-based alkaloid | Tomato spotted wilt virus (TSWV) | Significant Inhibition | Experimental (Qualitative) |

| Neuroprotection | Quinolizidine alkaloid extract | PC-12 cells (Amyloid-β induced toxicity) | Increased cell viability | Experimental |

In Silico Prediction Workflow

A multi-step in silico workflow can be employed to predict the bioactivities of this compound. This process involves target prediction, molecular docking to validate interactions, and prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Target Prediction

The initial step is to identify potential protein targets of this compound. This can be achieved using ligand-based target prediction servers that compare the 2D and 3D structure of the query molecule to a database of known bioactive ligands.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Obtain the SMILES string for this compound: This can be retrieved from chemical databases like PubChem.

-

Access the SwissTargetPrediction web server.

-

Input the SMILES string into the query field.

-

Select the appropriate species for prediction (e.g., Homo sapiens).

-

Initiate the prediction. The server will return a list of probable protein targets ranked by probability.

Molecular Docking

Once potential targets are identified, molecular docking is performed to predict the binding mode and affinity of this compound to the active site of these proteins. This process involves preparing the 3D structures of both the ligand (this compound) and the protein receptor, defining a binding site, and running the docking algorithm.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Ligand Preparation:

-

Download the 3D structure of this compound in SDF or MOL2 format.